2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide
Description
2-[3-(2-Furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide is a synthetic small-molecule compound featuring a pyridazinone core substituted with a 2-furyl group at the 3-position and an isopentyl acetamide side chain. Its structural design aligns with a class of pyridazinone derivatives investigated for modulating osteoclast activity and bone resorption pathways. The compound’s furyl moiety and branched alkyl chain may influence its pharmacokinetic properties, including solubility and membrane permeability, which are critical for therapeutic applications in bone diseases like osteoporosis .
Properties
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-11(2)7-8-16-14(19)10-18-15(20)6-5-12(17-18)13-4-3-9-21-13/h3-6,9,11H,7-8,10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWNLLLGKYTYAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of furan with a halogenated pyridazinone.
Attachment of the Isopentylacetamide Group: This step involves the acylation of the pyridazinone-furan intermediate with isopentylamine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The pyridazinone moiety can be reduced to pyridazine using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acylamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of pyridazine derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyridazinone moieties are crucial for binding to these targets, leading to inhibition or modulation of their activity. The isopentylacetamide group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide and its closest analogs:
Key Findings from Analogous Compounds
Mechanistic Insights: 2N1HIA, a structurally similar pyridazinone derivative, suppresses osteoclast differentiation by attenuating CD47 and CTSK expression, critical for bone resorption . It also reduces MMP-9 activity and actin ring formation, essential for osteoclast adhesion .
Efficacy and Selectivity: 2N1HIA demonstrates potent anti-osteoclast activity (IC₅₀: 0.5–1 µM) without cytotoxicity, whereas odanacatib, a non-pyridazinone CTSK inhibitor, showed clinical efficacy but was discontinued due to stroke risk . The furyl substituent in the query compound may confer unique electronic properties compared to 2N1HIA’s fluoro-methoxyphenyl group, possibly altering binding affinity to CTSK or other proteases .
Therapeutic Potential: Pyridazinone derivatives like 2N1HIA and the query compound target multiple pathways (CTSK, CD47, MMP-9), offering broader anti-resorptive effects compared to single-target agents like bisphosphonates . However, the query compound’s lack of direct experimental data necessitates caution in extrapolating results from analogs .
Biological Activity
The compound 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide is a synthetic organic molecule with potential pharmacological applications. Its unique structure, which includes a pyridazine ring and a furan moiety, suggests promising biological activity that warrants detailed investigation. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 327.4 g/mol. The compound features several functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 327.4 g/mol |
| CAS Number | 1246046-93-4 |
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the areas of antitumor and antimicrobial effects. The following sections detail specific findings related to its biological activity.
Antitumor Activity
Research has shown that compounds similar to this compound can inhibit tumor growth through various mechanisms:
- Cell Line Studies : In vitro studies using human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that compounds with similar structures exhibit cytotoxic effects. For instance, derivatives containing furan and pyridazine moieties showed IC50 values ranging from 0.85 μM to 6.75 μM in 2D assays .
- Mechanism of Action : The proposed mechanism involves binding to DNA and inhibiting DNA-dependent enzymes, which is critical for tumor cell proliferation. This interaction leads to apoptosis in cancer cells, making it a potential candidate for anticancer drug development .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad Spectrum Activity : Similar derivatives have shown effective antibacterial activity against various pathogens in vitro. The presence of functional groups such as amidine has been linked to enhanced binding affinity to bacterial DNA, disrupting their replication processes .
Case Studies
Several case studies have explored the biological activity of compounds related to this compound:
- Study on Antitumor Efficacy : A study evaluated the cytotoxicity of a series of pyridazine derivatives against lung cancer cell lines using both MTS cytotoxicity assays and BrdU proliferation assays. Results indicated that certain derivatives significantly inhibited cell growth in a dose-dependent manner .
- Antimicrobial Testing : Another study focused on the antimicrobial efficacy of furan-based compounds, revealing that several exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
